2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol
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Overview
Description
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a morpholinylcarbothioyl group, and a phenol group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol typically involves the reaction of 2-ethoxyphenol with morpholine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the morpholinylcarbothioyl group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group in the morpholinylcarbothioyl moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the morpholinylcarbothioyl group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The ethoxy group contributes to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-hydroxyphenyl morpholine: Similar structure but lacks the carbothioyl group.
4-(4-Morpholinylcarbothioyl)phenol: Similar structure but lacks the ethoxy group.
2-Ethoxyphenol: Similar structure but lacks the morpholinylcarbothioyl group.
Uniqueness
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is unique due to the presence of all three functional groups (ethoxy, morpholinylcarbothioyl, and phenol) in a single molecule. This combination of functional groups imparts distinctive chemical properties and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-2-17-12-9-10(3-4-11(12)15)13(18)14-5-7-16-8-6-14/h3-4,9,15H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXUZXQVCKITP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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